1-(chloromethyl)-3-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-(chloromethyl)-3-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c5-3-7-2-1-4(6-7)8(9)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHWBFFRJXENRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390647 | |
| Record name | 1-Chloromethyl-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102388-00-1 | |
| Record name | 1-Chloromethyl-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(chloromethyl)-3-nitro-1H-pyrazole typically involves the chloromethylation of 3-nitro-1H-pyrazole. One common method includes the reaction of 3-nitro-1H-pyrazole with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at temperatures ranging from 0°C to 25°C, to yield the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Chemical Reactions Analysis
1-(Chloromethyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Common reagents used in these reactions include zinc chloride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
CMNP serves as an intermediate in the synthesis of more complex pyrazole derivatives, which are valuable in developing pharmaceuticals and agrochemicals. Its unique substituents allow for various chemical transformations, making it a versatile building block in organic synthesis.
Biology
In biological research, CMNP is utilized to study enzyme inhibition and as a precursor for designing enzyme inhibitors. The compound's nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially influencing pathways related to inflammation and cell proliferation .
Medicine
Derivatives of CMNP have shown promise as anti-inflammatory and antimicrobial agents . Research indicates that pyrazole derivatives can possess significant pharmacological properties, including analgesic effects and potential antitumor activities .
Industry
In industrial applications, CMNP is used in producing dyes , pigments, and other specialty chemicals. Its chemical reactivity makes it suitable for creating compounds with specific functional properties necessary for various industrial applications.
Case Studies
Research has demonstrated the potential of CMNP derivatives in various therapeutic contexts:
- Anti-inflammatory Studies : Preliminary investigations have shown that certain derivatives exhibit significant anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.
- Antimicrobial Activity : Studies indicate that some CMNP derivatives display notable antimicrobial effects against specific bacterial strains, suggesting their potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of 1-(chloromethyl)-3-nitro-1H-pyrazole largely depends on its specific application. In biological systems, the compound or its derivatives may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs within the Pyrazole Class
Table 1: Substituent Variations in Pyrazole Derivatives
Key Observations :
- Positional Effects : The location of the nitro group (e.g., position 3 vs. 4) significantly impacts electronic properties and biological activity.
- Substituent Diversity : Methyl or ethyl groups introduce steric and electronic modifications, while carboxylate esters alter hydrophilicity.
Heterocyclic Analogues with Different Ring Systems
Table 2: Comparison with Non-Pyrazole Heterocycles
Key Observations :
- Ring System Influence : Imidazoles and triazoles exhibit distinct electronic profiles compared to pyrazoles, affecting their reactivity and biological target interactions.
- Hybrid Structures : Compounds like 1-((6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid combine pyrazole with other heterocycles, enabling multi-target biological activity .
Functional Group Replacements
Table 3: Halogen and Nitro Group Modifications
Key Observations :
- Halogen Effects : Bromine vs. chlorine alters reaction kinetics in substitution reactions.
- Bioisosteric Replacements : Trifluoromethyl groups mimic methyl groups while enhancing resistance to oxidative metabolism.
Biological Activity
1-(Chloromethyl)-3-nitro-1H-pyrazole is a notable compound within the pyrazole class, known for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological mechanisms, relevant case studies, and research findings, providing a comprehensive overview of its significance.
Chemical Structure and Properties
This compound features a chloromethyl group at position 1 and a nitro group at position 3 of the pyrazole ring. The presence of these substituents enhances its reactivity and potential for biological interactions. The compound can be synthesized through chloromethylation of 3-nitro-1H-pyrazole, typically using formaldehyde and hydrochloric acid in the presence of Lewis acid catalysts like zinc chloride.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with nucleic acids or proteins, potentially resulting in enzyme inhibition or other cellular effects .
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
- DNA Interaction: Reactive intermediates formed from reduction processes can bind to DNA, potentially inducing cytotoxic effects.
- Antimicrobial Activity: Some derivatives have shown promise as antimicrobial agents, suggesting a role in combating bacterial infections.
Biological Activities
Recent studies have highlighted the broad spectrum of biological activities exhibited by pyrazole derivatives, including anti-inflammatory and antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes, which are critical in inflammatory processes .
Table 1: Summary of Biological Activities
Case Studies
Several studies have focused on the synthesis and evaluation of this compound derivatives for their biological activities:
- Antimicrobial Evaluation: A study evaluated various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial activity, making them potential candidates for new antibiotics.
- Anti-inflammatory Activity: Research demonstrated that compounds derived from this compound effectively reduced inflammation in rodent models of arthritis. This suggests potential therapeutic applications in treating inflammatory diseases.
- Cytotoxic Studies: In vitro assays showed that some derivatives could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents. The mechanism appears linked to their ability to form reactive intermediates that disrupt cellular functions .
Research Findings
Recent advancements in the synthesis and characterization of nitrated pyrazoles have underscored their importance in drug development. Notably, the exploration of structure-activity relationships (SAR) has provided insights into how modifications to the pyrazole structure can enhance biological activity .
Table 2: Structure-Activity Relationships (SAR) Insights
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 1-(chloromethyl)-3-nitro-1H-pyrazole, and what critical parameters affect yield?
- Methodological Answer : A typical route involves alkylation of 3-nitro-1H-pyrazole with chloromethylating agents (e.g., 1-chloro-4-(chloromethyl)benzene) in the presence of a base like potassium carbonate. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity .
- Reaction temperature : Reflux conditions (~80–100°C) ensure complete substitution .
- Purification : Column chromatography on silica gel is often required to isolate the product (yields ~82%) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions and confirms chloromethyl integration (e.g., δ ~4.5–5.5 ppm for CH₂Cl) .
- IR : Nitro group stretching (~1520–1350 cm⁻¹) and C–Cl vibrations (~600–800 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms molecular ion ([M+H]⁺) and isotopic patterns for Cl .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during alkylation of 3-nitro-1H-pyrazole?
- Methodological Answer : Regioselectivity in pyrazole alkylation is influenced by:
- Electronic effects : The nitro group directs substitution to the less electron-deficient nitrogen.
- Protecting groups : Temporary protection of reactive sites (e.g., using methoxymethyl groups) can improve selectivity .
- Catalytic systems : Nickel chloride catalysts have been reported to enhance regiocontrol in pyrazole functionalization .
Q. What crystallographic insights reveal intermolecular interactions in this compound derivatives?
- Methodological Answer : X-ray crystallography shows:
- Hydrogen bonding : C–H⋯O interactions between nitro groups and adjacent molecules stabilize crystal packing .
- Dihedral angles : Pyrazole rings often form angles <10° with planar aromatic substituents, affecting molecular stacking .
- Thermal displacement parameters : Isotropic refinement models (riding H-atoms) ensure accurate structural resolution .
Q. How does the nitro group influence the reactivity of this compound in subsequent reactions?
- Methodological Answer : The nitro group:
- Activates electrophilic substitution : Directs further functionalization to meta/para positions via electron-withdrawing effects.
- Redox sensitivity : Reduction to amino groups (e.g., using H₂/Pd-C) enables diversification but requires inert conditions .
- Steric effects : Bulkier substituents may hinder access to the chloromethyl site, necessitating optimized reaction stoichiometry .
Q. What computational methods predict tautomerism or stability in this compound derivatives?
- Methodological Answer :
- DFT calculations : Assess relative energies of tautomers (e.g., pyrazole vs. pyrazolone forms) using Gaussian or ORCA software .
- Hirshfeld surface analysis : Visualizes intermolecular interactions affecting tautomeric equilibria in the solid state .
- Molecular dynamics : Simulates solvent effects on tautomer stability in solution-phase studies .
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous pyrazoles?
- Methodological Answer :
- Comparative assays : Standardize in vitro protocols (e.g., fixed concentrations, cell lines) to minimize variability .
- SAR studies : Correlate substituent effects (e.g., chloro vs. trifluoromethyl) with activity trends .
- Meta-analysis : Statistically evaluate published data to identify outliers or confounding factors (e.g., solvent choice in cytotoxicity tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
